![molecular formula C15H21NO3S B14135724 2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid CAS No. 342383-88-4](/img/structure/B14135724.png)
2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
The synthesis of thiophene derivatives, including 2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific reaction conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Analyse Des Réactions Chimiques
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include elemental sulfur, phosphorus pentasulfide, and potassium t-butoxide . For instance, the Paal-Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives . Major products formed from these reactions include aminothiophene derivatives and substituted thiophenes .
Applications De Recherche Scientifique
Thiophene derivatives, including 2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, have a wide range of scientific research applications. They are used in medicinal chemistry for the development of drugs with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In materials science, thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mécanisme D'action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism of action of 2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid would depend on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Thiophene derivatives can be compared with other heterocyclic compounds such as furan, pyrrole, and benzothiophene . While all these compounds contain a heteroatom in their ring structure, thiophene derivatives are unique due to the presence of sulfur, which imparts distinct chemical and biological properties . Similar compounds include 2-substituted thiophenes, benzothiophenes, and thieno[2,3-b]thiophenes . These compounds share some structural similarities but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
342383-88-4 |
|---|---|
Formule moléculaire |
C15H21NO3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO3S/c1-9(2)8-12(17)16-14-13(15(18)19)10-6-4-3-5-7-11(10)20-14/h9H,3-8H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
HQSUWYUQLRRQGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)O |
Solubilité |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)

![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
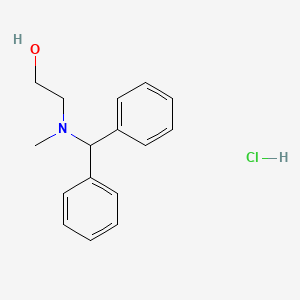
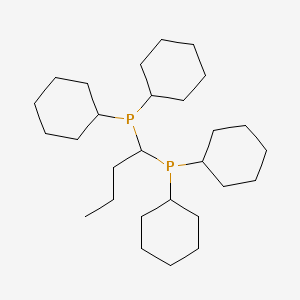


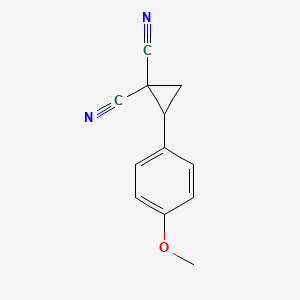
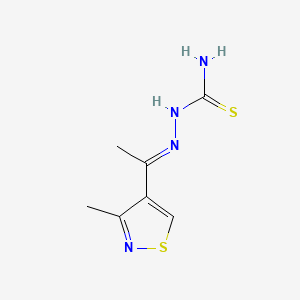
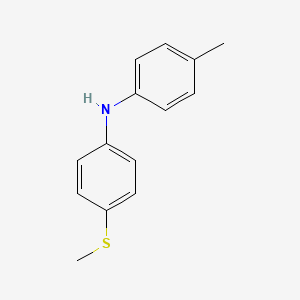
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
